molecular formula C8H12Cl2N4 B2733298 {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride CAS No. 1461705-36-1

{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B2733298
CAS No.: 1461705-36-1
M. Wt: 235.11
InChI Key: RCRBCFGJSHJAFH-UHFFFAOYSA-N
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Description

{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride is a high-purity chemical compound supplied as a solid powder for life science research. The compound features an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry, and has a molecular formula of C~8~H~10~N~4~ and a molecular weight of 162.19 g/mol for the free base . This small molecule is provided as the dihydrochloride salt to enhance stability and solubility in aqueous solutions for experimental use. This compound is a key synthetic intermediate and building block for the development of novel modulators of protein kinases . Kinase modulation is a critical area of investigation for developing targeted therapies in oncology and other disease areas. Researchers utilize this compound to synthesize more complex molecules, such as 3,5-disubstituted-3H-imidazo[4,5-b]pyridine derivatives, for screening and probing biological pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Buyers are responsible for confirming product identity and purity to meet their specific experimental needs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;;/h2-4H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRBCFGJSHJAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents for this step include ammonium acetate and acetic acid under reflux conditions.

    Methylation: The imidazo[4,5-b]pyridine core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The methylated product undergoes a nucleophilic substitution reaction with an amine source, such as methanamine, to introduce the methanamine group.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group on the methanamine side chain undergoes nucleophilic substitution and condensation reactions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
N-AlkylationMethyl iodide, K₂CO₃, DMF, 80°CN-Methylated derivative72-85
AcylationAcetyl chloride, pyridine, RTAcetamide derivative68
Schiff Base FormationBenzaldehyde, EtOH, refluxImine conjugate89

Key Findings :

  • Alkylation occurs preferentially at the exocyclic amine rather than the imidazo[4,5-b]pyridine nitrogen atoms due to steric and electronic factors.

  • Acylation products show enhanced stability in polar aprotic solvents.

Oxidation Reactions

The imidazo[4,5-b]pyridine core undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsMajor ProductApplication
KMnO₄H₂SO₄, 60°C, 4hPyridine N-oxide derivativeBioavailability modulation
H₂O₂Acetic acid, RT, 12hEpoxide intermediate (unstable)Synthetic precursor

Mechanistic Insight :
Oxidation occurs at the pyridine ring’s nitrogen atom, forming N-oxide species that influence electronic properties for pharmacological targeting.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions to introduce aryl/heteroaryl groups:

ReactionCatalytic SystemBoronic Acid SubstrateYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C4-Fluorophenylboronic acid78
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 110°C2-Aminopyridine65

Structural Impact :

  • Coupling at the C5 position of the pyridine ring enhances π-stacking interactions in kinase inhibitors .

  • Electron-withdrawing substituents on boronic acids improve reaction rates .

Cyclization and Heterocycle Formation

The compound serves as a precursor for complex heterocyclic systems:

SubstrateConditionsProductKey Feature
Ethyl glyoxalateHCl, EtOH, refluxImidazopyridine-fused oxazoleFluorescent properties
ThioureaKOH, EtOH, 80°CThienoimidazopyridine derivativeAntimicrobial activity

Synthetic Utility :
Cyclization reactions exploit the nucleophilic NH group and electrophilic carbonyl carbons to form 5-6 membered fused rings .

Acid-Base Reactions

As a dihydrochloride salt, the compound exhibits unique solubility and protonation behavior:

PropertyValueConditionsReference
pKa (amine)8.2 ± 0.3H₂O, 25°C
Solubility34 mg/mLPhosphate buffer (pH 7.4)
Stability>24 months-20°C, desiccated

Pharmacological Activity via Chemical Modification

Derivatives show structure-activity relationships (SAR) in biological systems:

DerivativeTargetIC₅₀/EC₅₀ ValueReference
N-Acetylated formc-MET kinase12 nM
Suzuki-coupled arylEGFR kinase8.5 nM

Mechanism :
The methyl group at position 3 and methanamine side chain create optimal hydrophobic interactions in kinase ATP-binding pockets .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor effects of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride in various cancer models:

  • In Vitro Studies : The compound has shown significant cytotoxicity against aggressive cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). In one study, treatment with the compound at a concentration of 10 μM resulted in a 55% reduction in cell viability after three days of exposure .
  • In Vivo Studies : The efficacy of the compound was further validated in subcutaneous xenograft models. Mice treated with the compound exhibited reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent .

Kinase Inhibition

This compound has been investigated as a kinase inhibitor:

  • c-Met Kinase Inhibition : A series of derivatives based on imidazo[4,5-b]pyridine structures have been developed to target c-Met kinase. These compounds were found to inhibit tumor growth effectively in xenograft models without adverse effects on body weight . The structure–activity relationship studies indicate that modifications to the imidazo[4,5-b]pyridine scaffold can enhance potency and selectivity for the target kinase.

Synthetic Approaches

The synthesis of this compound typically involves multi-step chemical reactions. Notable synthetic routes include:

  • Cyclization Reactions : Utilizing diamines and suitable electrophiles to form the imidazo[4,5-b]pyridine core.
  • Functionalization : Subsequent steps often involve the introduction of methyl and amine groups to achieve the desired pharmacological properties .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

In a controlled experiment involving MDA-MB-231 cells, researchers administered this compound at varying doses (10 mg/kg) to assess its impact on tumor size and cell viability over time. Results indicated a statistically significant reduction in tumor volume compared to untreated controls .

Case Study 2: c-Met Inhibition and Tumor Growth Suppression

Another study focused on evaluating the pharmacokinetics and dynamics of imidazo[4,5-b]pyridine derivatives, including this compound. The findings highlighted its ability to inhibit c-Met activity effectively, leading to reduced proliferation rates in various cancer cell lines .

Mechanism of Action

The mechanism of action of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazo-fused pyridine derivatives, which are pivotal in medicinal chemistry due to their bioactivity. Below is a detailed comparison with structural analogs:

Structural Analogs and Positional Isomers

Compound Name Molecular Formula (Salt Form) Key Substituents CAS No. Key Differences Applications/Properties
{3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride C₇H₁₀Cl₂N₄ 3-methyl, 2-amine 914087-69-7 Parent compound; dihydrochloride salt enhances solubility Intermediate in kinase inhibitors (e.g., EP 2 585 462 B1)
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride C₈H₁₂Cl₂N₄ 3-methyl, 6-amine 1216132-36-3 Imidazo[1,2-a]pyridine scaffold (vs. [4,5-b]); altered π-π stacking Antiviral candidates; reduced steric hindrance at amine position
2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine C₉H₁₂N₄ 3-methyl, 2-ethylamine N/A Ethylamine spacer vs. methylamine; free base form Discontinued due to synthesis challenges (CymitQuimica)
(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride C₈H₁₂Cl₂N₄ 6-methyl, 3-amine 1951442-12-8 Methyl at pyridine 6-position; amine at imidazole 3-position Potential CNS-targeting agent; improved BBB penetration

Physicochemical Properties

Property This compound (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine Dihydrochloride
Molecular Weight 221.09 g/mol 239.11 g/mol
Predicted CCS (Ų, [M+H]+) 131.5 Data unavailable
Purity ≥98% (HPLC) 95%
Solubility High (dihydrochloride salt) Moderate (salt form)

Biological Activity

{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride is an organic compound belonging to the imidazopyridine family, which has gained attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzymatic inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4·2HCl. Its structural representation can be summarized as follows:

  • Molecular Formula : C7H8N4
  • SMILES : CN1C2=C(C=CC=N2)N=C1N
  • InChIKey : VSXIONDMVNNUMA-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazopyridine derivatives, including this compound. It has shown significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Bacillus cereus100 µM

These findings indicate that the compound exhibits promising antibacterial properties comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A systematic study demonstrated that derivatives of imidazopyridine can inhibit the growth of cancer cell lines. For instance, in vitro studies showed a reduction in viability of triple-negative breast cancer cells (MDA-MB-231) by approximately 55% at a concentration of 10 µM over three days .

Cell Line Viability Reduction (%) Concentration (µM)
MDA-MB-2315510

Enzymatic Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Research indicates that imidazopyridine derivatives can act as potent inhibitors of kinases such as FLT3 and Aurora kinases, which are implicated in various cancers. The dual inhibition mechanism provides a strategic advantage for therapeutic applications in oncology .

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing modified imidazopyridines revealed enhanced antibacterial activity against Staphylococcus aureus when compared to traditional treatments. The modifications included N-alkylation reactions which improved bioactivity profiles .
  • Cancer Treatment : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction in mice bearing MDA-MB-231 tumors, underscoring its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs like (1H-imidazol-5-yl)methanamine dihydrochloride (Example 419, ) are prepared by reacting precursors with amines (e.g., Hunig’s base) in polar aprotic solvents (e.g., DMSO) under heating (60°C, overnight). Post-reaction, extraction with ethyl acetate (EtOAc) and purification via reverse-phase HPLC are recommended .

Q. How is structural characterization performed for this compound?

  • Methodology : Use 1^1H NMR spectroscopy to confirm regiochemistry and purity. For instance, in related imidazo[4,5-b]pyridine derivatives, diagnostic peaks include aromatic protons (δ 8.90–6.53 ppm) and methylene groups (δ 4.92 ppm). Mass spectrometry (e.g., M+1 = 401.2) validates molecular weight .

Q. What are the solubility and stability considerations for the dihydrochloride salt?

  • Methodology : Dihydrochloride salts typically enhance aqueous solubility. Store in sealed glass containers at 2–8°C, protected from light and moisture, as suggested for structurally similar compounds ( ). Pre-experiment solubility testing in DMSO or water is advised to optimize reaction conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs of this compound?

  • Methodology : Yields depend on reaction time, temperature, and stoichiometry. For example, in Example 6 ( ), heating at 60°C for 12 hours with a 1:1.5 molar ratio of precursor to amine achieved optimal results. Use TLC or LC-MS to monitor reaction progress. Contradictory yields may arise from residual moisture; ensure anhydrous conditions via molecular sieves or inert gas purging .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology : Conflicting NMR peaks (e.g., unexpected splitting) may arise from impurities or tautomerism. Repurify via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) and compare with computational predictions (e.g., DFT-calculated 1^1H shifts). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s biological target(s) be identified?

  • Methodology : Screen against enzyme panels (e.g., kinases, NOS isoforms) using fluorescence polarization or SPR assays. Carboximidamide derivatives ( ) often inhibit enzymes via metal chelation or substrate mimicry. Perform SAR studies by modifying the imidazo[4,5-b]pyridine core and measuring IC50_{50} shifts .

Q. What are the best practices for handling moisture-sensitive reactions involving this compound?

  • Methodology : Use Schlenk lines or gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., DMSO over CaH2_2) and employ scavengers (e.g., molecular sieves). For dihydrochloride salts, avoid prolonged exposure to atmospheric humidity during weighing .

Key Notes

  • Contradictions : Patent examples ( vs. 6) show variability in reaction times; validate protocols with pilot studies.
  • Advanced Techniques : Computational modeling (e.g., docking studies) can predict binding modes to biological targets .

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